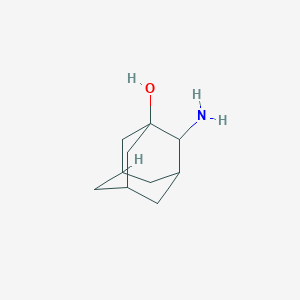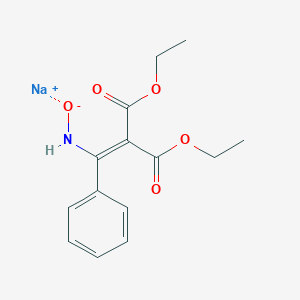
2-Aminoadamantan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethephon, also known as 2-chloroethylphosphonic acid, is a plant growth regulator widely used in agriculture. It is a colorless liquid that is highly soluble in water and many organic solvents. Ethephon is primarily used to promote fruit ripening, abscission, and other growth processes in various crops, including cotton, wheat, coffee, and pineapples .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethephon is synthesized through the reaction of 2-chloroethanol with phosphorus trichloride and water. The reaction proceeds as follows:
ClCH2CH2OH+PCl3+H2O→ClCH2CH2P(O)(OH)2+HCl
The reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, ethephon is produced by reacting 2-chloroethanol with phosphorus trichloride in the presence of water. The reaction mixture is heated to around 90°C to facilitate the reaction. The resulting product is then purified through distillation and crystallization to obtain high-purity ethephon .
Chemical Reactions Analysis
Types of Reactions
Ethephon undergoes several types of chemical reactions, including:
Hydrolysis: Ethephon hydrolyzes in water to release ethylene gas, which is the active agent responsible for its plant growth-regulating properties.
Decomposition: At higher pH levels, ethephon decomposes to release ethylene and phosphoric acid.
Common Reagents and Conditions
Hydrolysis: Ethephon hydrolyzes readily in aqueous solutions, especially under acidic conditions.
Decomposition: The decomposition of ethephon is facilitated by alkaline conditions, leading to the release of ethylene.
Major Products Formed
The primary product formed from the hydrolysis and decomposition of ethephon is ethylene gas, which acts as a potent plant growth regulator .
Scientific Research Applications
Mechanism of Action
Ethephon acts by releasing ethylene gas upon hydrolysis. Ethylene is a natural plant hormone that regulates various physiological processes, including fruit ripening, abscission, and senescence. The molecular targets of ethylene include ethylene receptors and downstream signaling pathways that modulate gene expression and cellular responses .
Comparison with Similar Compounds
Ethephon is unique among plant growth regulators due to its ability to release ethylene gas. Similar compounds include:
Aminoethoxyvinylglycine: An ethylene biosynthesis inhibitor used to delay fruit ripening and abscission.
Naphthalene Acetic Acid: A synthetic auxin used to promote root formation and prevent premature fruit drop.
Ethephon’s ability to release ethylene directly makes it particularly effective for applications requiring rapid and controlled ethylene release .
Properties
CAS No. |
17744-02-4 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-aminoadamantan-1-ol |
InChI |
InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2 |
InChI Key |
PRJMANGDYDEYMM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3N)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3N)O |
Synonyms |
2-Aminoadamantan-1-ol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate](/img/structure/B90987.png)










